Trioctylphosphane;hydrobromide
Description
Trioctylphosphane hydrobromide is a quaternary phosphonium salt comprising a trioctylphosphine ligand paired with a hydrobromide counterion. Such compounds are widely utilized in organic synthesis as phase-transfer catalysts, stabilizers for nanoparticles, and intermediates in organometallic reactions . These compounds typically exhibit high thermal stability, solubility in polar aprotic solvents (e.g., THF, acetonitrile), and reactivity in alkylation or coordination chemistry .
Properties
CAS No. |
51641-25-9 |
|---|---|
Molecular Formula |
C24H52BrP |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
trioctylphosphane;hydrobromide |
InChI |
InChI=1S/C24H51P.BrH/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3;/h4-24H2,1-3H3;1H |
InChI Key |
XGBNFIXISYGBKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP(CCCCCCCC)CCCCCCCC.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trioctylphosphane;hydrobromide can be synthesized through the reaction of trioctylphosphine with hydrobromic acid. The reaction typically involves the addition of hydrobromic acid to trioctylphosphine under controlled conditions to ensure the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Trioctylphosphane;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form trioctylphosphine oxide.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The compound can undergo substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride can be used. The reaction conditions vary depending on the specific reducing agent.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used in substitution reactions. The reaction conditions depend on the nucleophile and the desired product.
Major Products
Oxidation: Trioctylphosphine oxide.
Reduction: Various reduced forms of the compound, depending on the reducing agent used.
Substitution: A wide range of substituted phosphine derivatives.
Scientific Research Applications
Trioctylphosphane;hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of phosphine ligands and catalysts.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of trioctylphosphane;hydrobromide involves its ability to interact with various molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. It can also participate in redox reactions, transferring electrons to or from other molecules. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphonium Bromides
The following table summarizes key properties of trioctylphosphane hydrobromide analogs based on evidence from diverse sources:
Structural and Functional Differences
- Alkyl Chain Length: Trioctylphosphane hydrobromide’s extended octyl chains likely enhance lipophilicity compared to shorter-chain analogs (e.g., triphenylpropylphosphonium bromide), impacting solubility in nonpolar solvents and micelle formation .
- Counterion Effects : Hydrobromide salts generally exhibit higher solubility in polar media compared to chloride or sulfate analogs, as seen in glaucine hydrobromide (water-soluble) versus its less-soluble hydrochloride counterpart .
- Reactivity : Bromide ions in these salts facilitate nucleophilic substitution reactions. For example, (bromodifluoromethyl)triphenylphosphonium bromide is a key reagent for introducing difluoromethyl groups in pharmaceuticals .
Limitations and Knowledge Gaps
- Direct data on trioctylphosphane hydrobromide’s physicochemical properties (e.g., logP, pKa) are absent in the provided evidence. Extrapolations rely on analogs like eletriptan hydrobromide (logP = 3.58).
- Environmental and toxicity profiles for alkylphosphonium bromides remain understudied, necessitating further research.
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